3-(Propan-2-yl)-7-thia-2-azaspiro[3.5]nonan-1-one
Description
Properties
IUPAC Name |
1-propan-2-yl-7-thia-2-azaspiro[3.5]nonan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NOS/c1-7(2)8-10(9(12)11-8)3-5-13-6-4-10/h7-8H,3-6H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIMLSBMWCTZTMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C2(CCSCC2)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propan-2-yl)-7-thia-2-azaspiro[3.5]nonan-1-one typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method involves the reaction of a suitable precursor with a sulfur-containing reagent under controlled conditions. For example, the condensation of a ketone with a thiol in the presence of a base can lead to the formation of the desired spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.
Chemical Reactions Analysis
Types of Reactions
3-(Propan-2-yl)-7-thia-2-azaspiro[3.5]nonan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the sulfur atom or the azaspiro ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Propan-2-yl)-7-thia-2-azaspiro[3.5]nonan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3-(Propan-2-yl)-7-thia-2-azaspiro[3.5]nonan-1-one involves its interaction with specific molecular targets. The sulfur atom and the azaspiro ring system can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Table 1: Structural Comparison of Spirocyclic Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Heteroatoms | Key Substituents | CAS Number |
|---|---|---|---|---|---|
| This compound | C₂₂H₂₀ClN₃O₃S | 441.94 | S, N | Propan-2-yl | EN300-814251 |
| 3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one | C₁₃H₁₅NO₂ | 217.26 | O, N | Phenyl | 1909313-86-5 |
| 2,7-Diazaspiro[3.5]nonan-1-one hydrochloride | C₇H₁₂ClN₂O | 189.64 | N, N | Hydrochloride salt | 1818847-63-0 |
| 7-Azaspiro[3.5]nonan-2-ol hydrochloride | C₈H₁₆ClNO | 193.67 | N | Hydroxyl, hydrochloride salt | 587869-08-7 |
| Spiro[3.5]nonan-1-one | C₉H₁₄O | 138.21 | None | None (parent structure) | 29800-45-1 |
Key Observations:
Substituent Impact :
Table 2: Functional and Application Differences
Biological Activity
3-(Propan-2-yl)-7-thia-2-azaspiro[3.5]nonan-1-one is a spirocyclic compound notable for its unique structure, which includes a sulfur atom and an azaspiro ring system. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anticancer properties.
- Molecular Formula : C10H17NOS
- Molecular Weight : 199.32 g/mol
- CAS Number : 2138122-28-6
Synthesis
The synthesis of this compound typically involves cyclization reactions, often utilizing sulfur-containing reagents. One common method includes the condensation of a ketone with a thiol in the presence of a base, leading to the formation of the desired spirocyclic structure.
Antimicrobial Properties
Research indicates that compounds with similar spirocyclic structures exhibit significant antimicrobial activity. The presence of the sulfur atom in this compound may enhance its interaction with microbial enzymes or receptors, potentially inhibiting their function.
Case Study : A study focused on related azaspiro compounds demonstrated their efficacy against various bacterial strains, suggesting that this compound may share similar properties .
Anticancer Activity
The compound has also been explored for its anticancer properties. Its mechanism of action may involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation.
Research Findings : In preclinical evaluations, compounds structurally related to this compound have shown promising results in reducing tumor growth in animal models, particularly by targeting metabolic pathways essential for cancer cell survival .
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, including enzymes and receptors associated with disease processes. The sulfur atom's unique chemical properties allow for specific interactions that can modulate biological pathways.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 2-Oxa-7-Azaspiro[3.5]nonane | Spirocyclic | Moderate antimicrobial activity |
| 2-Azaspiro[3.5]nonan-1-one | Spirocyclic | Anticancer properties observed |
| 3-(Propan-2-yl)-7-thia-2-azaspiro[3.5]nonan- | Spirocyclic | Potential antimicrobial and anticancer |
Research Applications
The compound is being investigated for various applications:
- Medicinal Chemistry : As a lead compound for developing new drugs targeting specific diseases.
- Biological Research : To explore its effects on cellular pathways and enzyme interactions.
- Material Science : Due to its unique structural properties, it is being evaluated for potential uses in developing new materials with enhanced stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
